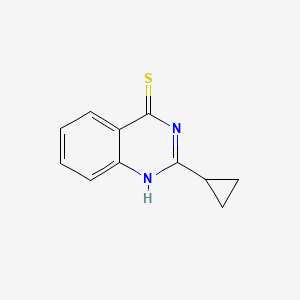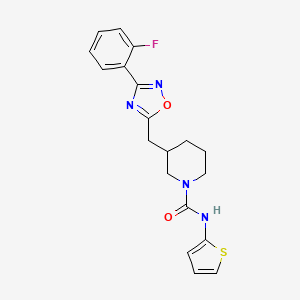![molecular formula C14H20N2O6S B2922783 1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol CAS No. 1170570-61-2](/img/structure/B2922783.png)
1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol is a complex organic compound that features a unique combination of functional groups, including a morpholine sulfonyl group, a furan ring, and a piperidin-4-ol moiety
Wirkmechanismus
Target of Action
Compounds with a substituted 4-piperidinol core, such as 4-hydroxypiperidine, have been found to be potent antagonists of the human h(3) receptor .
Mode of Action
It’s worth noting that 4-hydroxypiperidine can be used in the synthesis of a highly potent and selective ip (pgi(2) receptor) agonist . This suggests that the compound may interact with its targets by binding to them, thereby modulating their activity.
Biochemical Pathways
Given the potential role of 4-hydroxypiperidine as an antagonist of the human h(3) receptor , it can be inferred that the compound may influence pathways related to neurotransmission.
Result of Action
Given its potential role as an antagonist of the human h(3) receptor , it can be inferred that the compound may modulate neurotransmission, potentially influencing cognitive and neurological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the furan ring using morpholine and a sulfonyl chloride reagent under controlled conditions.
Attachment of the Piperidin-4-ol Moiety: The final step involves the coupling of the piperidin-4-ol moiety to the furan ring, which can be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-amine: Similar structure with an amine group instead of an alcohol.
1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-carboxylic acid: Contains a carboxylic acid group instead of an alcohol.
Uniqueness
1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S/c17-11-3-5-15(6-4-11)14(18)12-1-2-13(22-12)23(19,20)16-7-9-21-10-8-16/h1-2,11,17H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSNKTQBRWSQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-cyclopentyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922702.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea](/img/structure/B2922711.png)
![4,4,4-Trifluoro-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one](/img/structure/B2922712.png)
![N'-(3-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2922713.png)

![Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2-propen-1-yl ester, (1R,2S)-rel-](/img/structure/B2922715.png)
![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid](/img/structure/B2922716.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2922721.png)
![N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide](/img/structure/B2922722.png)
![(Z)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2922723.png)
